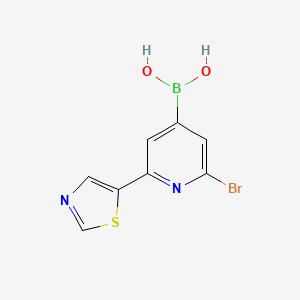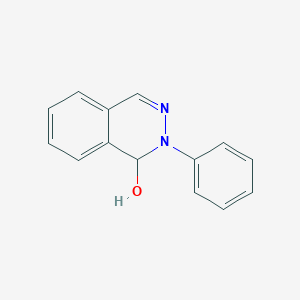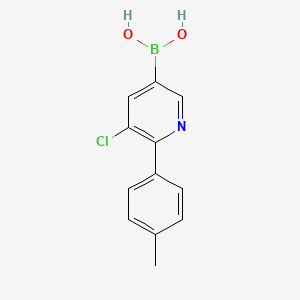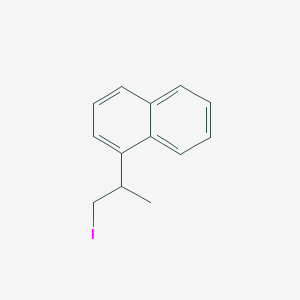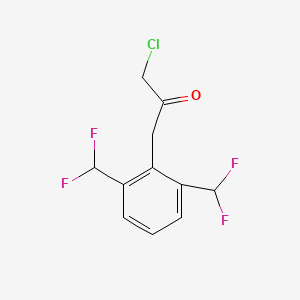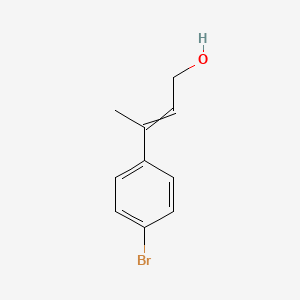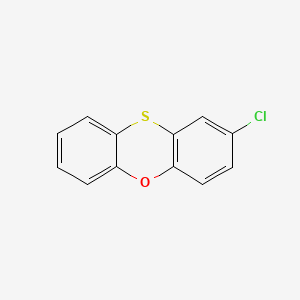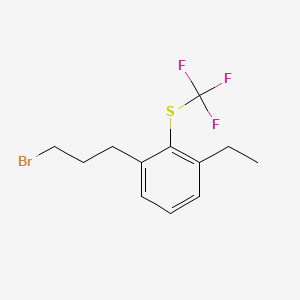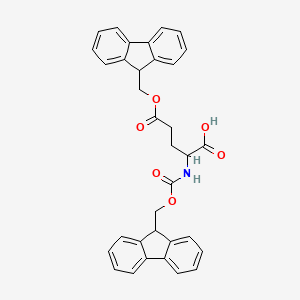
N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is a derivative of L-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions . The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester typically involves the reaction of L-glutamic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions . The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final ester product .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is typically purified by crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used for peptide coupling reactions.
N,N-Dimethylformamide (DMF): A solvent frequently used in these reactions.
Major Products Formed
Free Amino Acid: Formed upon removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal . It allows for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays . It is also used in the study of protein-protein interactions and enzyme-substrate relationships .
Medicine
In medicinal chemistry, Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is used to synthesize peptide-based drugs and therapeutic agents . It is also employed in the development of vaccines and diagnostic tools .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester involves the protection of the amino group by the Fmoc group . This protection allows for selective reactions at other sites on the molecule without interference from the amino group . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The molecular targets and pathways involved in these reactions are primarily related to peptide bond formation and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is unique due to its specific protecting group, which provides stability and ease of removal under basic conditions . This makes it particularly suitable for use in SPPS, where selective protection and deprotection of amino groups are crucial . Compared to other similar compounds, it offers a balance of stability and reactivity that is ideal for peptide synthesis .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHCOXHFLJLQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

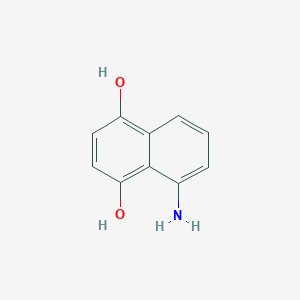
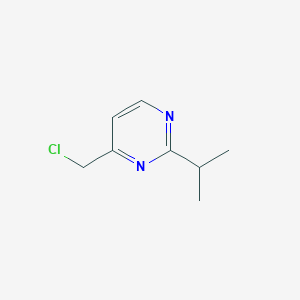
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
